Triptycen-2-ylmethanol
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Overview
Description
Triptycen-2-ylmethanol is a derivative of triptycene, a hydrocarbon with a unique three-dimensional structure composed of three benzene rings joined by two sp³ carbon atoms. This compound is known for its rigid and propeller-shaped molecular structure, which imparts unique chemical and physical properties. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triptycen-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of triptycene monoquinone, which is the adduct formed between anthracene and p-benzoquinone. The reduction can be carried out using lithium aluminum hydride or sodium borohydride, followed by treatment with ethanolic hydrochloric acid and chromatography on acid alumina .
Another method involves the Diels-Alder reaction between anthracene and benzoquinone, followed by reduction of the resulting adduct . Additionally, this compound can be obtained by the oxidation of 2-acetyl-triptycene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Triptycen-2-ylmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Triptycen-2-al
Reduction: this compound
Substitution: Various substituted triptycene derivatives depending on the substituents introduced.
Scientific Research Applications
Triptycen-2-ylmethanol and its derivatives have found applications in various fields of scientific research:
Chemistry: Used as building blocks for the synthesis of complex molecules and materials.
Medicine: Investigated for their potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of triptycen-2-ylmethanol is primarily influenced by its rigid and three-dimensional structure. This structure allows for specific interactions with molecular targets, including enzymes and receptors. The molecular pathways involved depend on the specific application and the functional groups present on the triptycene scaffold .
Comparison with Similar Compounds
Similar Compounds
Triptycene: The parent compound with a similar three-dimensional structure but without the hydroxyl group.
Triptycene monoquinone: An oxidized derivative of triptycene used as an intermediate in the synthesis of triptycen-2-ylmethanol.
2-Acetyl-triptycene: Another derivative used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-12-13-9-10-18-19(11-13)21-16-7-3-1-5-14(16)20(18)15-6-2-4-8-17(15)21/h1-11,20-22H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIIOGJKXLLREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C=C(C=C5)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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